molecular formula C16H17N3O2S B3179526 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole CAS No. 73590-60-0

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Cat. No.: B3179526
CAS No.: 73590-60-0
M. Wt: 315.4 g/mol
InChI Key: JDVPIZHFGBVEBT-UHFFFAOYSA-N
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Description

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, commonly known as omeprazole, is a first-generation proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in gastric parietal cells . Its chemical structure comprises a benzimidazole ring linked via a sulfinyl group to a substituted pyridine moiety (4-methoxy-3,5-dimethyl-2-pyridinyl). This configuration enables selective accumulation in acidic environments, where it undergoes acid-catalyzed conversion to its active sulfenamide form .

Omeprazole is clinically used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . However, its efficacy is influenced by factors such as instability in acidic conditions (requiring enteric-coated formulations) and interpatient metabolic variability due to CYP2C19 polymorphisms .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPIZHFGBVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148345
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-60-0
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole involves several steps. One common method includes the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole using 3-chloroperoxybenzoic acid in ethyl acetate. This reaction is typically carried out at temperatures between -10°C and 5°C . The crude product is then purified through dissolution and reprecipitation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Proton Pump Inhibition

Esomeprazole is primarily used in the treatment of various gastrointestinal disorders. It functions by inhibiting the H+^+-K+^+-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. This mechanism makes it beneficial for conditions such as:

  • Gastroesophageal Reflux Disease (GERD) : Esomeprazole alleviates symptoms by decreasing acid production.
  • Peptic Ulcers : It promotes healing of ulcers by maintaining a less acidic environment.
  • Zollinger-Ellison Syndrome : This rare condition involves excessive gastric acid production, and esomeprazole helps manage acid levels.

Analytical Applications

2.1 Spectrophotometric Methods

Recent studies have explored the use of esomeprazole in analytical chemistry, particularly for the determination of metal ions. For instance:

  • Vanadium Detection : A direct spectrophotometric method using esomeprazole has been developed to determine vanadium concentrations in various samples. The method demonstrates high sensitivity and selectivity, making it a valuable tool in environmental monitoring and industrial applications .

Case Studies

3.1 Clinical Efficacy Studies

Numerous clinical trials have evaluated the efficacy of esomeprazole in managing acid-related disorders. One significant study highlighted its effectiveness compared to other PPIs like omeprazole and lansoprazole:

  • Study Design : A randomized controlled trial involving patients with GERD assessed symptom relief and healing rates.
  • Results : Esomeprazole showed superior efficacy in symptom resolution and ulcer healing over a 12-week period .

Mechanism of Action

The compound exerts its effects by selectively inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, the compound prevents the secretion of hydrogen ions into the stomach, thereby reducing acid production. This action helps in healing ulcers and managing acid reflux .

Comparison with Similar Compounds

Rabeprazole

Rabeprazole (2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole) differs from omeprazole in its pyridine substituents:

  • 4-(3-Methoxypropoxy)-3-methyl group replaces the 4-methoxy-3,5-dimethyl group.
    This modification enhances rabeprazole's activation rate in acidic environments, leading to faster onset of action . Rabeprazole also exhibits less dependence on CYP2C19 metabolism, reducing variability in efficacy among patients .

Lansoprazole

Lansoprazole (2-([3-methyl-4-(2,2,2-trifluoromethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole) features:

  • A trifluoromethoxy group at the pyridine’s 4-position.
    This structural change confers higher lipophilicity , improving bioavailability and potency compared to omeprazole. Lansoprazole also has a shorter plasma half-life (1.5 hours vs. omeprazole’s 0.5–1 hour) but prolonged acid suppression due to irreversible binding .

Esomeprazole

Esomeprazole, the (S)-enantiomer of omeprazole, shares the same chemical formula but demonstrates:

  • Superior metabolic stability due to reduced first-pass metabolism.
  • Higher bioavailability (89% vs. 35–60% for racemic omeprazole) .
    Clinical studies show esomeprazole provides more consistent acid suppression, making it preferred for severe GERD .

Stability and Degradation Profiles

Compound Stability in Acidic Conditions Key Degradation Products Clinical Implications
Omeprazole Unstable (pH < 4) Sulfonyl derivatives (e.g., omeprazole sulfone) Requires enteric coating
Esomeprazole Similar to omeprazole Same sulfone derivatives Similar formulation challenges
Lansoprazole Moderately stable Sulfenamide and sulfone byproducts Less sensitive to light degradation

Salts and Enantiomers

Omeprazole Salts

  • Magnesium salt : Used in commercial formulations (e.g., Prilosec®) for improved solubility and stability .
  • Sodium salt : Thermodynamically stable crystalline form (Form B) enhances shelf life .

Esomeprazole Salts

  • Magnesium dihydrate : The most common form (Nexium®), offering enhanced stability and controlled release .
  • Potassium salt: Crystalline form with high purity for intravenous use .

Biological Activity

The compound 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, antibacterial activity, and its implications in therapeutic applications.

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 73590-60-0
  • IUPAC Name : 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in vitro:

Cell LineIC50 (µM)Reference
HCT1163.7
MCF-71.2
HEK 2935.3
Other derivativesVaries

The compound demonstrated significant activity against breast cancer cells (MCF-7) and colon cancer cells (HCT116), indicating its potential as an anticancer agent.

Antioxidant Activity

Antioxidant properties were evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay and the DPPH radical scavenging assay. The results indicated that certain derivatives of this compound exhibited superior antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). Notably, compounds with specific substitutions showed increased reducing power and radical scavenging capabilities.

Antibacterial Activity

The compound also displayed antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus32
Enterococcus faecalis8
Escherichia coli16

These findings suggest that the compound may serve as a basis for developing new antibacterial agents.

Case Study 1: Cancer Treatment

In a study focusing on the treatment of breast cancer, the compound was tested alongside established chemotherapeutics. The results indicated that it not only inhibited cell proliferation effectively but also induced apoptosis in MCF-7 cells. This dual action suggests a multifaceted mechanism of action that warrants further investigation.

Case Study 2: Antioxidant Effects in Cellular Models

Another study explored the antioxidant effects of this compound in cellular models exposed to oxidative stress. The results showed that treatment with the compound significantly reduced oxidative damage markers and improved cell viability, highlighting its potential as a protective agent against oxidative stress-related diseases.

Q & A

Q. Table 2: Common Impurities and Control Strategies

ImpuritySourceControl MethodReference
SulfoneOver-oxidationLow-temperature oxidation
Des-methylIncomplete methylationExcess methylating agents
EnantiomersRacemizationChiral chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

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